Amphidinolide p

Description

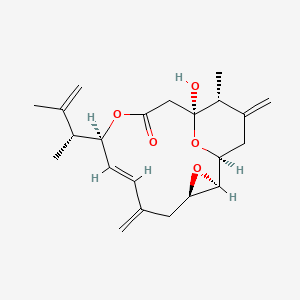

Structure

2D Structure

3D Structure

Properties

Molecular Formula |

C22H30O5 |

|---|---|

Molecular Weight |

374.5 g/mol |

IUPAC Name |

(1S,2R,4S,7E,9S,13S,14R)-13-hydroxy-14-methyl-9-[(2R)-3-methylbut-3-en-2-yl]-6,15-dimethylidene-3,10,17-trioxatricyclo[11.3.1.02,4]heptadec-7-en-11-one |

InChI |

InChI=1S/C22H30O5/c1-12(2)15(5)17-8-7-13(3)9-18-21(26-18)19-10-14(4)16(6)22(24,27-19)11-20(23)25-17/h7-8,15-19,21,24H,1,3-4,9-11H2,2,5-6H3/b8-7+/t15-,16-,17+,18+,19+,21-,22+/m1/s1 |

InChI Key |

OHHBGABQODNLQQ-HREDAHEJSA-N |

Isomeric SMILES |

C[C@@H]1C(=C)C[C@H]2[C@H]3[C@@H](O3)CC(=C)/C=C/[C@H](OC(=O)C[C@@]1(O2)O)[C@H](C)C(=C)C |

Canonical SMILES |

CC1C(=C)CC2C3C(O3)CC(=C)C=CC(OC(=O)CC1(O2)O)C(C)C(=C)C |

Synonyms |

amphidinolide P |

Origin of Product |

United States |

Natural Occurrence and Isolation Methodologies of Amphidinolide P

Biological Sources of Amphidinolide P

This compound is primarily produced by marine dinoflagellates, single-celled organisms that can be found in various marine environments. It has been isolated from both free-living dinoflagellates and those existing in symbiotic relationships with other marine organisms.

Dinoflagellates of the Genus Amphidinium

The principal producers of this compound are dinoflagellates belonging to the genus Amphidinium. nih.govub.eduresearchgate.net Specifically, the Amphidinium sp. Y-5 strain has been identified as a source of this compound. jst.go.jp These microorganisms are the original biological architects of a diverse family of macrolides known as amphidinolides. nih.govub.eduresearchgate.net While these dinoflagellates can be cultured in a laboratory setting, the yields of this compound from such cultures are often exceedingly low. ub.eduresearchgate.netnih.gov For instance, one study reported a yield of only 0.0002% of this compound from cultured Amphidinium sp. nih.gov

Symbiotic Associations

This compound has also been discovered in several marine invertebrates that harbor symbiotic dinoflagellates. nih.govresearchgate.net This suggests that the invertebrates acquire the compound from their microscopic partners. These symbiotic associations represent a significant natural reservoir of this compound.

Examples of such symbiotic relationships include:

Okinawan Flatworm (Amphiscolops sp.): Symbiotic dinoflagellates residing within the digestive tract of this flatworm are known producers of amphidinolides. nih.govacs.org

Octocoral (Stragulum bicolor): This Brazilian octocoral has been found to contain this compound. researchgate.netacs.orgscielo.br In fact, the concentration of this compound in the coral tissues was found to be significantly higher than that reported from cultures of the dinoflagellate alone, suggesting a potential enhancement of production within the symbiotic relationship. researchgate.net

Nudibranch (Marionia limceana): This sea slug, which preys on the octocoral Stragulum bicolor, also contains this compound, indicating its transfer through the marine food web. researchgate.netscispace.com

Culture and Extraction Procedures for this compound Production

The limited availability of this compound from natural sources has necessitated the development of methods for its production and extraction, both from large-scale cultures of the dinoflagellate and directly from their invertebrate hosts.

Large-Scale Cultivation of Amphidinium sp.

To obtain sufficient quantities of amphidinolides for research, large-scale cultivation of Amphidinium sp. is often undertaken. ub.eduresearchgate.net This process involves growing the dinoflagellates in controlled laboratory conditions to encourage their proliferation and, consequently, the production of the desired compounds. ub.edu However, even with large-scale efforts, the yields of these complex molecules remain very low, making this a challenging and resource-intensive method. ub.eduresearchgate.net The intricate structures of these compounds, which feature numerous stereocenters, also make their total synthesis a complex and low-yielding alternative. ub.edu

Extraction from Invertebrate Hosts

An alternative to culturing the dinoflagellates is the direct extraction of this compound from their invertebrate hosts. This has proven to be a viable method, particularly in the case of the octocoral Stragulum bicolor. researchgate.netacs.org Research has shown that the amount of this compound recovered from the coral tissues can be substantially higher than that obtained from dinoflagellate cultures. researchgate.net The extraction process typically involves using organic solvents to separate the compound from the biological matrix of the invertebrate. researchgate.netscispace.com

Chromatographic Separation Techniques for this compound Isolation

Following extraction from either the dinoflagellate culture or the invertebrate host, a multi-step purification process is required to isolate pure this compound. This is primarily achieved through various chromatographic techniques.

The crude extract, a complex mixture of various compounds, is subjected to a series of chromatographic separations. A common initial step is flash column chromatography over silica (B1680970) gel. nih.gov This technique separates compounds based on their polarity. The extract is loaded onto a column packed with silica gel, and a solvent or a mixture of solvents (the mobile phase) is passed through the column. Different compounds travel through the column at different rates, allowing for their separation into fractions.

Further purification is often necessary and is typically accomplished using High-Performance Liquid Chromatography (HPLC) . jst.go.jp HPLC offers higher resolution and is used to separate the components of the fractions obtained from column chromatography. For the purification of this compound, a C18 HPLC column is often employed. jst.go.jp This type of column contains a stationary phase with long hydrocarbon chains (18 carbon atoms), which separates molecules based on their hydrophobicity. By carefully selecting the mobile phase, which often consists of a mixture of solvents like acetonitrile (B52724) and water, pure this compound can be isolated. jst.go.jp

The table below summarizes the chromatographic techniques and conditions reported for the isolation of this compound.

| Chromatographic Technique | Stationary Phase | Mobile Phase (Eluent) | Detection | Reference |

| Flash Column Chromatography | Silica Gel | 10% Ethyl Acetate (B1210297) in Hexanes | Not specified | nih.gov |

| C18 HPLC | Luna 5u C18(2) | Acetonitrile–Water (75:25) | UV at 220 nm | jst.go.jp |

Table 1: Chromatographic Separation Techniques for this compound

Biosynthetic Pathways and Polyketide Assembly of Amphidinolides

Elucidation of Biogenetic Origins via Isotopic Labeling Studies (e.g., ¹³C-Acetate Labeling)

The biogenetic origins of Amphidinolide P have been meticulously investigated through feeding experiments utilizing ¹³C-labeled acetates. nih.gov Analysis of the ¹³C-enriched samples by NMR spectroscopy confirmed that the entire carbon skeleton of this compound is derived from acetate (B1210297). nih.gov This isotopic labeling approach is a cornerstone in understanding the biosynthesis of complex natural products, allowing researchers to trace the metabolic fate of precursor molecules as they are incorporated into the final structure.

In the case of this compound, these studies revealed a specific and intricate pattern of acetate incorporation. mdpi.com The research demonstrated how acetate units are cleaved and rearranged, providing fundamental insights into the enzymatic machinery at play. nih.govmdpi.com Such detailed analyses have been crucial for deciphering the complex assembly lines of polyketide synthases in dinoflagellates. nih.gov

Identification of Precursors and Building Blocks

Feeding experiments have firmly established that acetate is the exclusive precursor for the entire carbon framework of this compound, including its main chain and all pendant methyl groups. nih.govnih.gov This is a significant finding, as many other polyketides utilize precursors like propionate (B1217596) for chain extension or S-adenosylmethionine (SAM) for methylation. nih.gov

For this compound, the specific building blocks derived from acetate have been identified as:

Seven intact acetate units : These are C₂ units incorporated directly into the polyketide chain. mdpi.com

Three cleaved acetate units : In these instances, the acetate unit is broken, and only one carbon (typically C-2) is incorporated. nih.govmdpi.com

Five C₁ branches : These single-carbon units are derived from the methyl carbons (C-2) of acetate. mdpi.com

While acetate is the primary precursor for amphidinolides, studies on related analogues like Amphidinolide H have investigated other potential building blocks. mdpi.com Feeding experiments with labeled pyruvate (B1213749) showed a 6% incorporation rate in Amphidinolide H, suggesting that pyruvate may serve as a precursor, likely after being converted to oxaloacetate. mdpi.com In contrast, no significant incorporation was observed with labeled propionate or L-methionine in studies of Amphidinolide J, reinforcing the primacy of acetate in this biosynthetic family. mdpi.com

Polyketide Chain Assembly Mechanisms

The assembly of this compound's carbon backbone is a complex process involving multiple polyketide chains and unusual enzymatic reactions. The molecule is formed from one pentaketide (B10854585) chain, two individual acetate units, and three isolated C₁ units that originate from the C-2 of cleaved acetates. nih.gov

A more detailed breakdown of the assembly reveals the incorporation of seven intact acetate units and three cleaved units. mdpi.com Notably, this includes one "m–m" pattern, which describes an unusual linkage derived from two acetate methyl groups. mdpi.com The assembly also involves the formation of five C₁ branches from acetate methyl carbons. mdpi.com This intricate construction highlights the sophisticated and unconventional nature of the polyketide synthase (PKS) enzymes responsible for its creation.

Role of Polyketide Synthase (PKS) Genes in Dinoflagellates

The biosynthesis of amphidinolides is catalyzed by large, multi-domain enzymes known as Polyketide Synthases (PKSs). mdpi.comnih.gov Research into the genetics of Amphidinium has begun to shed light on these enzymatic complexes. By screening the genomic DNA of five amphidinolide-producing strains and eight non-producing strains, researchers identified fourteen unique fragments of β-ketosynthase (KS) domains. nih.gov Crucially, these gene fragments were detected exclusively in the strains that produce amphidinolides. nih.govnih.gov

Further investigation of the amphidinolide-producing strain Amphidinium sp. Y-42 led to the cloning of a 36.4 kb fragment of genomic DNA. nih.gov Sequence analysis of this fragment revealed six open reading frames (ORFs) that showed homology to the essential domains of a type I PKS, including:

β-ketosynthase (KS)

Acyltransferase (AT)

Dehydratase (DH)

Ketoreductase (KR)

Acyl carrier protein (ACP)

Thioesterase (TE) nih.govtandfonline.com

The presence of these genes provides strong evidence for a modular type I PKS system responsible for constructing the amphidinolide backbone. nih.govtandfonline.com However, the immense size and complexity of dinoflagellate genomes present significant challenges to fully characterizing the complete gene clusters, which could be as large as 500 kb and potentially distributed across different loci. nih.gov

Comparative Biosynthesis across Amphidinolide Analogues

Comparing the biosynthesis of this compound to its analogues reveals both common principles and remarkable diversity within the family. While all are derived from acetate, the specific assembly patterns vary significantly. nih.gov

Amphidinolides G and H : These compounds are proposed to originate from three successive polyketide chains that are interrupted by three unusual "m–m" patterns derived from acetate methyl groups. mdpi.com

Amphidinolide B : Although Amphidinolide B shares an identical carbon skeleton with Amphidinolide H, their biosynthetic pathways differ. nih.govnih.gov Isotopic labeling shows a different incorporation pattern for carbons C-16 to C-19. In Amphidinolide B, this segment is formed from two intact acetate units (cm-cm), whereas in Amphidinolide H, the pattern is interrupted (m-cm-c). nih.govnih.gov

Amphidinolide J : As one of the first to be studied, Amphidinolide J was found to have a non-successive mixed polyketide origin, built from nine intact acetate units, with cleavage sites and four branched carbons. mdpi.com

Amphidinolide T1 : This analogue displays a markedly different precursor preference. Feeding experiments showed a 33% incorporation rate of labeled bicarbonate, compared to only 3% for acetate, suggesting a preferential use of carbon dioxide in its biosynthesis. mdpi.com

This comparative analysis underscores the evolutionary plasticity of PKS systems in dinoflagellates, which allows for the generation of a wide array of structurally diverse macrolides from a simple acetate precursor.

Table of Mentioned Compounds

Biological Activities and Molecular Mechanisms of Action

Cytotoxic Activities in In Vitro Cellular Models

Amphidinolide P has demonstrated notable cytotoxic activity against multiple cancer cell lines in in vitro assays. thieme-connect.com Specifically, its inhibitory effects have been quantified against murine lymphoma L1210 cells and human epidermoid carcinoma KB cells. The reported IC₅₀ values, which represent the concentration required to inhibit the growth of 50% of the cells, indicate moderate to potent cytotoxicity. ub.eduacs.org

The cytotoxic profile of this compound is comparable to that of its structural relative, Amphidinolide O, but it is less potent than other members of the family, such as Amphidinolides H and B1, which are active at nanomolar or even picomolar concentrations. ub.edu

Table 1: In Vitro Cytotoxicity of this compound

| Cell Line | Organism | Tissue Type | IC₅₀ (µg/mL) | Reference(s) |

|---|---|---|---|---|

| L1210 | Mouse | Lymphoma | 1.6 | ub.eduacs.org |

| KB | Human | Epidermoid Carcinoma | 5.8 | ub.eduacs.org |

Structure-Activity Relationship (SAR) Studies of this compound and Analogues

Influence of Macrolactone Ring Size and Stereochemistry on Activity

The biological activity of amphidinolides is highly dependent on the size and stereochemistry of the macrolactone ring. nih.govnih.gov this compound features a 13-membered macrolactone ring, a characteristic it shares with other modestly antiproliferative natural products like spongidepsin. nih.gov The ring size, combined with the planar nature of ester and alkene functional groups and the specific stereocenters, imparts a unique three-dimensional structure that is crucial for its biological function. nih.gov

Studies on various amphidinolides reveal a strong correlation between ring size and cytotoxicity. For example, some of the most potent members of the family possess a 26-membered macrocycle. researchgate.net In contrast, smaller macrolactones, such as the 12-membered rings found in some synthetic analogues, also exhibit significant biological activity, highlighting the importance of the specific ring conformation. nsf.gov The stereochemistry of the numerous chiral centers embedded within the macrolactone backbone is also a critical determinant of activity. nih.gov Even minor changes, such as the inversion of a single stereocenter, can lead to a significant decrease in potency, as observed in studies of Amphidinolide B isomers. nih.gov This underscores the precise structural requirements for effective interaction with biological targets.

Impact of Specific Functional Groups and Stereocenters on Target Interaction

Enantioselective synthesis has been a key tool in elucidating the importance of specific stereocenters. The absolute configurations of Amphidinolide O and P were confirmed through synthesis, which demonstrated that the naturally occurring enantiomer possesses the highest activity. acs.orgnih.gov This highlights the stereospecific nature of the interaction with its molecular target.

In other amphidinolides, specific functional groups have been identified as being crucial for activity. For example, in Amphidinolide B, the stereochemistry of an epoxide moiety was found to be a significant factor for its anticancer activity. nih.gov Similarly, the presence of an allylic epoxide in Amphidinolide H1 is implicated in its covalent binding to actin. h2chemistry.com While the specific pharmacophore of this compound has not been fully detailed, by analogy with other family members, it is certain that the spatial arrangement of its functional groups and the configuration of its stereocenters are finely tuned for its biological effect.

Comparative SAR with Other Amphidinolide Family Members (e.g., Amphidinolide O, J, X, H1)

Comparing the structure-activity relationships of this compound with other members of the amphidinolide family provides valuable insights into the structural determinants of cytotoxicity. This compound and Amphidinolide O, which share some structural similarities, exhibit comparable cytotoxicity against L1210 and KB cell lines. acs.orgnih.gov

In contrast, other amphidinolides with different ring sizes and functional group patterns show varied activities and mechanisms. For instance, Amphidinolide H1, a 26-membered macrolide, is a potent F-actin stabilizer, a mechanism attributed to its unique structure that allows for covalent bond formation with actin. mdpi.comresearchgate.neth2chemistry.com Amphidinolides J and X, which are smaller 15- and 16-membered macrolides respectively, act as F-actin destabilizers. mdpi.comresearchgate.netresearchgate.netfrontiersin.org

Biochemical and Biophysical Characterization of Molecular Interactions (e.g., Docking Simulations)

While specific biochemical and biophysical studies, such as docking simulations for this compound, are not extensively reported, the general approach for studying macrolide-protein interactions involves a combination of computational and experimental techniques. mpg.deacs.orgacs.orgresearchgate.net Molecular dynamics (MD) simulations and docking experiments are powerful tools used to predict and analyze the binding modes of macrolides to their protein targets. mpg.deacs.orgresearchgate.netresearchgate.net

For other complex macrolides, these simulations have provided valuable insights into the specific amino acid residues involved in binding and the conformational changes that occur in both the ligand and the protein upon interaction. acs.orgresearchgate.net For example, studies on other actin-binding agents have used molecular docking to identify potential binding sites and key interactions within the actin monomer or filament. researchgate.net

Given that many amphidinolides target actin, it is likely that this compound also interacts with this crucial cytoskeletal protein. mdpi.comdoi.org Future research employing techniques like molecular docking, surface plasmon resonance, and NMR spectroscopy will be essential to elucidate the precise molecular interactions of this compound with its biological target. These studies would help in understanding the structural basis of its activity and could guide the design of novel, more potent analogues.

Advanced Structural Elucidation and Stereochemical Assignment

Spectroscopic Techniques for Structure Determination

The initial elucidation of the planar structure and relative stereochemistry of Amphidinolide P relied heavily on a combination of advanced spectroscopic methods.

NMR spectroscopy was fundamental in piecing together the molecular framework of this compound. One-dimensional ¹H-NMR and ¹³C-NMR spectra provided the initial inventory of proton and carbon environments within the molecule. jst.go.jp The complex signal patterns, particularly in the oxygenated regions of the ¹H spectrum, required extensive analysis using two-dimensional (2D) NMR techniques to establish connectivity. mdpi.com

COSY (Correlation Spectroscopy): This experiment was used to identify proton-proton (¹H-¹H) spin-spin coupling networks, allowing for the connection of adjacent protons and the tracing of molecular fragments. clockss.orgjst.go.jp

HSQC (Heteronuclear Single Quantum Coherence): HSQC spectra correlated each proton signal with its directly attached carbon atom, assigning the carbon skeleton based on the proton assignments. mdpi.comclockss.org

HMBC (Heteronuclear Multiple Bond Correlation): This technique was crucial for connecting the fragments identified by COSY. It reveals long-range (2-3 bond) correlations between protons and carbons, allowing for the assembly of the entire carbon skeleton, including the placement of quaternary carbons and the ester linkage that closes the macrolide ring. clockss.orgjst.go.jp

NOESY (Nuclear Overhauser Effect Spectroscopy): To determine the relative stereochemistry and solution conformation, NOESY experiments were conducted. clockss.org These experiments detect through-space correlations between protons that are in close proximity, providing critical distance restraints. For instance, NOESY spectra of this compound in benzene-d6 (B120219) (C₆D₆) revealed important correlations, such as those between H-8/H-13 and H-12/H-22a, which helped to define the molecule's folded conformation. clockss.org This data was instrumental in proposing the relative configurations of the numerous stereocenters around the macrolide ring. nih.govacs.org

The following tables summarize the ¹H and ¹³C NMR data reported for this compound.

Table 1: ¹H and ¹³C NMR Spectroscopic Data for this compound (Data sourced from studies in C₆D₆)

| Position | ¹³C Chemical Shift (δC) | ¹H Chemical Shift (δH, multiplicity, J in Hz) |

|---|---|---|

| 1 | 170.1 | - |

| 2 | 70.8 | 4.09 (dd, 10.0, 3.5) |

| 3 | 36.6 | 1.83 (m), 1.40 (m) |

| 4 | 33.7 | 2.05 (m) |

| 5 | 132.0 | 5.37 (dd, 15.5, 8.0) |

| 6 | 129.5 | 5.51 (dt, 15.5, 7.0) |

| 7 | 78.1 | 3.32 (br d, 9.0) |

| 8 | 46.1 | 2.65 (dq, 9.0, 7.0) |

| 9 | 134.3 | 5.86 (d, 15.5) |

| 10 | 130.6 | 5.48 (dd, 15.5, 8.5) |

| 11 | 148.9 | - |

| 12 | 126.9 | 6.00 (s) |

| 13 | 43.1 | 2.50 (m) |

| 14 | 34.7 | 1.65 (m) |

| 15 | 73.1 | 3.59 (m) |

| 16 | 32.9 | 1.55 (m), 1.28 (m) |

| 17 | 17.5 | 0.88 (t, 7.5) |

| 18 | 12.0 | 1.05 (d, 7.0) |

| 19 | 15.1 | 0.95 (d, 7.0) |

| 20 | 11.8 | 0.92 (d, 7.0) |

| 21 | 114.3 | 4.90 (s), 4.86 (s) |

High-Resolution Electrospray Ionization Mass Spectrometry (HR-ESI-MS) was employed to determine the precise mass and elemental composition of this compound. This technique provided a molecular formula of C₂₂H₃₄O₅ based on the detection of its sodium adduct ion [M+Na]⁺. nih.govresearchgate.net The high accuracy of the mass measurement is critical for distinguishing between compounds with the same nominal mass but different elemental compositions, thus confirming the proposed molecular formula derived from NMR analysis. researchgate.net Further analysis using tandem mass spectrometry (MS/MS) can reveal characteristic fragmentation patterns that provide additional structural information. researchgate.net

The chirality of this compound was established through measurements of its optical rotation. The natural product was found to be dextrorotatory, exhibiting a positive specific rotation value. nih.gov An early report cited a value of [α]D²⁵ +31° (c 0.098, MeOH). nih.gov This property was a critical benchmark for the eventual confirmation of the absolute configuration. When a total synthesis produced a compound with identical spectroscopic data and a matching positive optical rotation, [α]D²³ +30.0° (c 0.26, MeOH), it confirmed that the synthetic enantiomer was the same as the natural product. nih.gov This definitively established the absolute stereochemistry as (+)-Amphidinolide P. nih.govnih.gov

High-Resolution Mass Spectrometry (HR-ESI-MS)

Chemical Conversion and Degradation Studies for Stereochemical Assignment

To rigorously determine the configuration of specific stereocenters, chemical derivatization and degradation methods were utilized, particularly during synthetic efforts. nih.gov

One powerful technique is the modified Mosher's method, which was used to assign the absolute configuration of alcohol stereocenters in synthetic intermediates. nih.govmdpi.com For example, in the synthesis of this compound, a key alcohol intermediate was converted into diastereomeric esters using (R)- and (S)-α-methoxy-α-trifluoromethylphenylacetic acid (MTPA). nih.gov By analyzing the differences in the ¹H-NMR chemical shifts (Δδ = δS - δR) of the protons near the newly formed chiral ester center, the absolute configuration of the alcohol could be confidently assigned. nih.govnih.gov

Additionally, chemical degradation, such as ozonolysis or periodate (B1199274) cleavage, has been used in the study of related amphidinolides. jst.go.jpnii.ac.jp These reactions break down the complex macrolide into smaller, more easily identifiable fragments. By determining the stereochemistry of these simpler fragments and relating them back to the parent structure, the configuration of the original molecule can be inferred. For instance, the conversion of a related macrolide, iriomoteolide-14a, into the known Amphidinolide O via treatment with sodium periodate (NaIO₄) allowed for the assignment of seven of its eight stereocenters by direct correlation. jst.go.jp

Absolute Stereochemistry Determination through Convergent Total Synthesis

The ultimate and most definitive proof of the absolute stereochemistry of this compound was achieved through its convergent, enantiocontrolled total synthesis. nih.govnih.govmdpi.com Researchers constructed the molecule from smaller, non-racemic building blocks of known absolute configuration. nih.gov

The synthesis strategy involved the creation of key fragments corresponding to different sections of the macrolide, followed by their strategic coupling. nih.gov A key step was the successful coupling of these fragments and the subsequent macrolactonization to form the 15-membered ring. nih.gov Upon completion of the synthesis, the resulting synthetic this compound was meticulously compared to the natural isolate. The synthetic material was found to be identical to the natural product in all respects, including its ¹H and ¹³C NMR spectra, mass spectrum, and, crucially, the sign and magnitude of its optical rotation. nih.gov This successful synthesis unequivocally confirmed the absolute configuration of all stereocenters in natural (+)-Amphidinolide P. nih.govmdpi.com

Ecological and Evolutionary Aspects of Amphidinolide Production

Role of Dinoflagellate-Derived Metabolites in Marine Ecosystems

Dinoflagellates are a diverse group of protists that play a multitude of critical roles in aquatic ecosystems. researchgate.netberkeley.edu They are significant primary producers, converting light energy into chemical energy and forming a foundational component of the marine food web. longdom.org Beyond this primary metabolic function, dinoflagellates synthesize a vast array of secondary metabolites, which are bioactive compounds that mediate complex ecological interactions. researchgate.net

These metabolites serve various purposes, including chemical defense against predators, allelopathic effects on competing microorganisms, and communication. researchgate.net For instance, some dinoflagellate species are responsible for harmful algal blooms (HABs), often called "red tides," during which they release potent neurotoxins that can cause massive fish kills and contaminate shellfish. berkeley.edu The production of such toxins is a clear example of the profound impact these metabolites can have on the wider marine ecosystem.

Furthermore, dinoflagellates influence major biogeochemical cycles. researchgate.net A notable example is their production of dimethylsulfoniopropionate (DMSP), a compound that plays a key role in the marine sulfur cycle. researchgate.net The dissolved organic matter (DOM) released by dinoflagellates, which includes sugars, amino acids, and other small molecules, is a vital nutrient source for marine bacteria, linking microbial communities and shaping the flow of energy and nutrients. mdpi.com The family of compounds known as amphidinolides, which includes Amphidinolide P, represents a class of these bioactive polyketides produced by the genus Amphidinium. mdpi.com These compounds exhibit a range of potent biological activities, such as antifungal and cytotoxic effects, highlighting their potential ecological significance as defensive or competitive agents. mdpi.comclockss.org

Table 1: Ecological Roles of Dinoflagellate Metabolites

| Metabolite Class/Example | Ecological Function | Reference |

|---|---|---|

| Photosynthetic Products (e.g., Carbohydrates) | Primary production, nutrient source for symbiotic hosts | berkeley.edulongdom.org |

| Neurotoxins (e.g., Saxitoxin) | Anti-predator defense, cause of harmful algal blooms (HABs) | berkeley.edu |

| Polyketides (e.g., Amphidinolides) | Cytotoxic, antifungal, potential allelopathic or defensive roles | mdpi.com |

| Dimethylsulfoniopropionate (DMSP) | Involvement in marine sulfur cycling, osmoregulation | researchgate.net |

| Dissolved Organic Matter (DOM) | Nutrient source for marine bacteria and other microbes | mdpi.com |

Chemical Ecology of Symbiotic Dinoflagellates and Their Hosts

Many dinoflagellates, particularly those of the genus Symbiodinium (commonly known as zooxanthellae), form crucial symbiotic relationships with a wide range of marine invertebrates, including corals, sponges, and flatworms. berkeley.edunoaa.govpnas.org These partnerships are the cornerstone of coral reef ecosystems. noaa.gov In this mutualistic exchange, the dinoflagellate resides within the host's tissues, receiving protection and inorganic waste products like nitrogen and phosphorus. longdom.orgpnas.org In return, the alga performs photosynthesis and translocates a significant portion of the fixed carbon—primarily in the form of glycerol—to the host, providing the energy required for respiration, growth, and reef calcification. pnas.org

The chemical dialogue between symbiont and host is highly specific. Different species and even clades of Symbiodinium produce distinct metabolite profiles, which can affect the success and resilience of the symbiosis. noaa.gov Environmental factors such as temperature and light can also alter the symbiont's metabolic output, influencing the stability of the host-symbiont relationship. noaa.gov

While the transfer of primary metabolites is well-documented, the role of secondary metabolites in these symbioses is an area of growing research. For a long time, amphidinolides, including this compound, were known only from laboratory cultures of Amphidinium sp. clockss.orgresearchgate.net However, a significant discovery was the isolation of this compound from the Brazilian octocoral Stragulum bicolor and its nudibranch predator, Marionia limceana. researchgate.net This was the first time an amphidinolide was identified in a natural invertebrate-dinoflagellate symbiosis. researchgate.net This finding strongly suggests that the symbiotic Amphidinium within the coral is the producer of the compound. researchgate.netgla.ac.uk The presence of the metabolite in the coral indicates a potential defensive role for the holobiont (the coral and its associated microbes), while its accumulation in the nudibranch suggests sequestration of the chemical for its own defense.

Table 2: Symbiotic Production of this compound

| Organism | Role | Metabolite(s) Detected | Implication |

|---|---|---|---|

| Amphidinium sp. | Symbiotic Dinoflagellate | This compound | Presumed producer of the compound. researchgate.netgla.ac.uk |

| Stragulum bicolor (Octocoral) | Host | This compound, this compound 3-O-methyl derivative | The compound may serve a defensive function for the coral holobiont. researchgate.net |

| Marionia limceana (Nudibranch) | Predator | This compound | Suggests trophic transfer and potential sequestration of the defensive compound. researchgate.net |

Evolutionary Implications of Polyketide Toxin Biosynthesis in Dinoflagellates

Polyketides are a class of natural products synthesized by a series of decarboxylative condensations of small carboxylic acid units, a process managed by large enzyme complexes called polyketide synthases (PKSs). mdpi.comnih.gov The immense structural size and complexity of dinoflagellate polyketides, such as the amphidinolides, suggest they are produced by Type I modular PKSs, which are among the most complex enzyme systems known. nih.govacs.org

Biosynthetic studies on dinoflagellate polyketides have revealed unique and unusual pathways. nih.gov Feeding experiments using isotopically labeled precursors have shown that the carbon backbones are assembled not only from intact acetate (B1210297) units but also from "cleaved" acetate units, a feature that appears to be characteristic of dinoflagellate polyketide biosynthesis. jst.go.jpjst.go.jp Specifically, the biosynthesis of this compound involves seven intact acetate units, three cleaved acetate units within the main chain, and five C1 branches that also originate from the methyl carbon of acetate. mdpi.comjst.go.jpjst.go.jp This unconventional assembly method contributes to the novel and diverse structures seen in these molecules.

The genetic basis for this biosynthetic novelty is beginning to be understood. While linking specific genes to the production of specific polyketides in dinoflagellates remains challenging, genomic studies have identified numerous PKS genes within these organisms. nih.govacs.org A genomic survey of the symbiotic dinoflagellate Symbiodinium minutum identified 25 candidate PKS genes. acs.org Phylogenetic analysis of the catalytic domains from these genes revealed that they form a distinct clade within the protist Type I PKSs, clustering with other dinoflagellates. acs.org This suggests a unique evolutionary trajectory for PKS machinery in dinoflagellates. Furthermore, the expansion of single-domain PKS genes in the dinoflagellate lineage points to an evolutionary mechanism that has generated the capacity to produce an extraordinary variety of large and complex polyketide structures, including potent toxins and other bioactive compounds like this compound. acs.org

Table 3: Biosynthetic Precursors of this compound

| Precursor Type | Number of Units | Origin | Reference |

|---|---|---|---|

| Intact Acetate Units | 7 | Standard polyketide pathway | jst.go.jpjst.go.jp |

| Cleaved Acetate Units (in chain) | 3 | Unusual one-carbon extension machinery | jst.go.jpjst.go.jp |

| Branched C1 Units | 5 | Derived from C-2 of cleaved acetates | jst.go.jpjst.go.jp |

Future Directions in Amphidinolide P Research

Advancements in Synthetic Methodologies for Access to Amphidinolide P and Complex Analogues

The total synthesis of this compound is a formidable challenge due to its complex stereochemistry. nih.govresearchgate.net Early total syntheses, while successful, were often lengthy and low-yielding. nih.gov Future research will undoubtedly focus on developing more efficient and convergent synthetic routes. Key areas for advancement include the exploration of novel catalytic methods and strategic bond disconnections.

Recent synthetic efforts have highlighted the utility of various modern synthetic reactions. For instance, a convergent, enantiocontrolled total synthesis of this compound was achieved in 12 steps (longest linear pathway), employing key reactions such as a Hosomi-Sakurai reaction, a palladium-mediated Stille cross-coupling, and an intramolecular lactonization. nih.govacs.orgnih.gov Other notable strategies have included ene-yne metathesis approaches and macrocyclizations via intramolecular alkyne-aldehyde couplings. acs.orgnih.govresearchgate.net Ring-closing metathesis (RCM) has also emerged as a powerful tool in the synthesis of related macrolides. acs.org

The development of new synthetic methodologies is crucial not only for the efficient production of this compound itself but also for the generation of complex analogues. researchgate.net These analogues are invaluable for structure-activity relationship (SAR) studies, which can help to identify the key structural features responsible for its biological activity and potentially lead to the design of more potent or selective compounds. nih.govlookchem.com For example, the synthesis of analogues with modifications to the enoate moiety or the stereocenters could provide valuable insights. lookchem.com

Table 1: Key Synthetic Strategies Employed in the Synthesis of this compound and Related Compounds

| Synthetic Strategy | Key Features | Reference |

| Hosomi-Sakurai Reaction | Formation of the C6-C7 bond. | nih.govacs.orgfrontiersin.org |

| Stille Cross-Coupling | Connection of key fragments. | nih.govacs.orgnih.gov |

| Ene-Yne Metathesis | Late-stage macrocyclization. | acs.orgresearchgate.net |

| Reductive Macrocyclization | Intramolecular alkyne-aldehyde coupling. | nih.gov |

| Ring-Closing Metathesis (RCM) | Formation of the macrolactone ring. | acs.orgnih.gov |

Deeper Understanding of Biosynthetic Enzymes and Genetic Regulation

The biosynthesis of amphidinolides in dinoflagellates of the genus Amphidinium is a complex process involving polyketide synthase (PKS) enzymes. mdpi.comsemanticscholar.org While the general framework of polyketide biosynthesis is understood, the specific enzymes and genetic machinery responsible for the unique structural features of this compound remain largely uncharacterized. mdpi.comnih.gov

Future research will need to focus on the identification and functional characterization of the PKS gene clusters involved in this compound biosynthesis. mdpi.com This can be achieved through a combination of genomic sequencing, transcriptomic analysis, and gene knockout or heterologous expression studies. semanticscholar.orgnih.gov Elucidating the roles of individual PKS domains—such as ketosynthase (KS), acyltransferase (AT), dehydratase (DH), and ketoreductase (KR) domains—will be critical to understanding how the complex carbon skeleton of this compound is assembled. semanticscholar.org

A particularly intriguing aspect of amphidinolide biosynthesis is the unusual incorporation of acetate (B1210297) units and the presence of pendent methyl groups. nih.gov Understanding the enzymatic mechanisms behind these modifications will be a key area of investigation. Furthermore, unraveling the regulatory networks that control the expression of amphidinolide biosynthetic genes could provide strategies for enhancing their production in their native producers. semanticscholar.org

Elucidation of Undiscovered Molecular Targets and Broader Biological Roles

While this compound is known to exhibit potent cytotoxic activity against various cancer cell lines, its precise molecular targets and mechanisms of action are not fully understood. nih.govnih.gov Some amphidinolides have been shown to interact with actin, a key component of the cytoskeleton, leading to either stabilization or destabilization of actin filaments. nih.govcsic.esub.edu However, it is not yet confirmed if this compound shares this target.

Future research should aim to definitively identify the molecular targets of this compound. This can be accomplished using a variety of techniques, including affinity chromatography, proteomics, and chemical genetics. Identifying the direct binding partners of this compound will provide crucial insights into its mechanism of action and could reveal novel therapeutic targets.

Beyond its anticancer activity, the broader biological roles of this compound remain to be explored. It is possible that this macrolide has other, as yet undiscovered, biological activities, such as antimicrobial or immunomodulatory effects. mdpi.com Screening this compound against a wider range of biological assays and model systems could uncover new therapeutic applications.

Development of this compound as Chemical Probes for Cellular Processes

The potent and specific biological activity of this compound makes it an attractive candidate for development as a chemical probe. Chemical probes are small molecules that can be used to study and manipulate biological processes in living cells. By attaching a fluorescent tag or a reactive group to the this compound scaffold, researchers can create powerful tools for visualizing and identifying its cellular targets and pathways.

The synthesis of tagged this compound analogues will be a key step in this direction. These probes could be used in a variety of applications, including:

Target identification: Using affinity-based probes to pull down and identify the cellular proteins that bind to this compound.

Cellular imaging: Employing fluorescently labeled probes to visualize the subcellular localization of this compound and its targets.

Mechanism of action studies: Using probes to track the downstream effects of this compound on cellular signaling pathways.

The development of this compound-based chemical probes will not only advance our understanding of its own biological activity but also provide valuable tools for the broader cell biology community.

Biotechnological Approaches for Sustainable Production of Amphidinolides

The natural production of amphidinolides by dinoflagellates is often low and unreliable, which presents a significant bottleneck for further research and development. nih.govresearchgate.netmdpi.com While total synthesis provides an alternative source, it is often complex and costly. nih.gov Therefore, developing biotechnological approaches for the sustainable production of amphidinolides is a critical future direction.

One promising strategy is the heterologous expression of the this compound biosynthetic gene cluster in a more tractable host organism, such as Escherichia coli or yeast. mdpi.com This would involve identifying and cloning the entire gene cluster and then optimizing its expression in the heterologous host. While challenging, this approach could enable the large-scale and cost-effective production of this compound and its analogues.

Another approach is to optimize the culture conditions of the native Amphidinium producers to enhance their productivity. mdpi.com This could involve manipulating nutrient levels, light intensity, and other environmental factors. A deeper understanding of the genetic regulation of amphidinolide biosynthesis could also inform strategies for metabolic engineering of the native producers to overproduce these valuable compounds.

Q & A

Q. How is Amphidinolide P isolated and purified from marine sources, and what methodological challenges arise during extraction?

this compound is typically isolated from marine dinoflagellates (e.g., Amphidinium spp.) using solvent extraction (e.g., methanol/chloroform mixtures), followed by chromatographic techniques like HPLC or size-exclusion chromatography . Key challenges include low natural abundance, structural instability under varying pH/temperature, and co-elution with structurally similar analogs. Researchers should employ LC-MS for real-time monitoring and optimize gradient elution protocols to improve purity .

Q. What spectroscopic and computational methods are critical for characterizing this compound’s macrolide structure?

Structural elucidation relies on tandem mass spectrometry (HRMS/MS) for molecular formula determination, combined with 2D NMR (COSY, HSQC, HMBC) to resolve stereochemistry. Density Functional Theory (DFT) calculations are increasingly used to predict NMR chemical shifts and validate configurations . For reproducibility, raw spectral data should be archived in appendices with metadata on solvent systems and instrument parameters (e.g., Bruker AVANCE III 600 MHz) .

Q. What preliminary biological activities have been reported for this compound, and how are these assays validated?

this compound exhibits cytotoxicity against human cancer cell lines (e.g., HeLa, IC₅₀ ~1–10 nM) via actin polymerization inhibition. Assays should follow NIH guidelines: use MTT/WST-1 for viability, include positive controls (e.g., paclitaxel), and validate results with orthogonal methods like flow cytometry for apoptosis. Replicate experiments (n ≥ 3) and report SEM to address variability .

Advanced Research Questions

Q. How can researchers resolve contradictions in reported bioactivity data for this compound across studies?

Discrepancies often stem from differences in assay conditions (e.g., serum concentration in cell media, incubation time) or compound degradation. To address this:

Q. What strategies optimize the total synthesis of this compound to address low yields in key steps (e.g., macrolactonization)?

Retrosynthetic analysis should prioritize modular approaches for stereochemical control. For macrolactonization:

- Use Yamaguchi esterification (2,4,6-trichlorobenzoyl chloride) or Shiina macrolactonization for improved efficiency.

- Employ DFT to predict transition states and optimize solvent systems (e.g., toluene at 110°C) .

- Monitor reaction progress via inline IR spectroscopy to minimize byproducts .

Q. How can mechanistic studies differentiate this compound’s mode of action from other actin-targeting macrolides (e.g., Latrunculin)?

- Use CRISPR-engineered cell lines with fluorescently tagged actin (e.g., Lifeact-GFP) for live-cell imaging.

- Compare dose-response curves and calculate Hill coefficients to infer cooperative binding .

- Perform competitive binding assays with purified actin and quantify affinity via surface plasmon resonance (SPR) .

- Integrate transcriptomic profiling (RNA-seq) to identify unique downstream pathways .

Q. What methodologies are recommended for comparative studies of this compound analogs in overcoming drug resistance?

- Design a library of semisynthetic analogs with modifications at C3/C7 hydroxyl groups.

- Test resistance profiles using multidrug-resistant cell lines (e.g., NCI/ADR-RES) and assess ABC transporter interactions via calcein-AM assays .

- Apply molecular dynamics simulations to predict binding pocket interactions and resistance mutations .

- Use SynergyFinder software to evaluate combination therapies with standard chemotherapeutics .

Methodological Best Practices

- Data Contradictions : Use Bland-Altman plots for inter-lab comparisons and publish raw datasets in repositories like Zenodo .

- Ethical Compliance : Adhere to Nagoya Protocol guidelines for marine sample sourcing and ensure cytotoxicity studies follow institutional IACUC approvals .

- Reproducibility : Pre-register experimental designs on platforms like Open Science Framework and include detailed appendices for materials/extraction protocols .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.